molecular formula C25H19NO6S2 B2734829 (Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 875286-76-3

(Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No.: B2734829
CAS No.: 875286-76-3
M. Wt: 493.55
InChI Key: AHACRWOJRGTGSO-ZHZULCJRSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-thioxothiazolidin-4-one core substituted with a (Z)-configured methylene group linked to a 5-(4-(ethoxycarbonyl)phenyl)furan moiety and a phenylacetic acid side chain. Its structure combines a furan ring (electron-rich aromatic system), an ethoxycarbonyl group (ester functionality), and a thiazolidinone scaffold (known for diverse bioactivity, including antimicrobial and anticancer properties). The Z-configuration of the methylene group is critical for its stereochemical interactions in biological systems.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO6S2/c1-2-31-24(30)17-10-8-15(9-11-17)19-13-12-18(32-19)14-20-22(27)26(25(33)34-20)21(23(28)29)16-6-4-3-5-7-16/h3-14,21H,2H2,1H3,(H,28,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHACRWOJRGTGSO-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, effects on cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Thiazolidinone ring : Known for its role in various biological activities.
  • Furan moiety : Contributes to the compound's pharmacological properties.
  • Phenylacetic acid : Enhances its interaction with biological targets.

The molecular formula is C30H26N2O6SC_{30}H_{26}N_2O_6S with a molecular weight of 542.6 g/mol .

Research indicates that compounds containing the thiazolidinone framework exhibit significant antiproliferative activity . The mechanism involves:

  • Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in various cancer cell lines, leading to decreased cell proliferation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis through pathways involving DNA fragmentation and caspase activation .
  • Role of Electron Donating Groups : The presence of electron-donating groups on the thiazolidinone moiety enhances cytotoxicity, as seen in structure-activity relationship (SAR) studies .

Anticancer Activity

A series of studies have evaluated the anticancer potential of related thiazolidinone derivatives:

  • Cell Lines Tested : The compound has been tested against various human leukemia cell lines, demonstrating moderate to strong antiproliferative effects in a dose-dependent manner.
CompoundIC50 (µM)Cell Line
5e10.5HL-60
5f8.3K562

The results indicate that compounds with specific substitutions on the phenyl ring exhibit enhanced activity .

Cytotoxicity Assays

Cytotoxicity was assessed using MTT and Trypan blue assays, confirming that:

  • Compounds with electron-donating groups significantly increase cytotoxicity compared to those without.
Assay TypeResult
MTT AssayIC50 values < 15 µM for active derivatives
Trypan Blue>70% cell death at higher concentrations

These findings highlight the importance of structural modifications in enhancing biological activity .

Case Studies and Applications

  • Case Study: Anticancer Efficacy
    • A study focusing on derivatives similar to the target compound revealed that modifications at the C-terminal significantly influenced anticancer efficacy. Notably, compounds with amide functionalities showed enhanced activity against leukemia cells.
  • Potential Therapeutic Applications
    • The compound's ability to induce apoptosis suggests potential applications in cancer therapy, particularly for leukemia and possibly other malignancies.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid exhibits several biological activities:

  • Anti-inflammatory Properties : Similar compounds in the thiazolidinone class have demonstrated significant anti-inflammatory effects. For instance, studies show that derivatives can reduce leukocyte recruitment in inflammatory models .
  • Antioxidant Activity : Compounds containing furan and thiazolidinone structures have been noted for their antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Potential : There is emerging evidence suggesting that similar thiazolidinone derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

  • Inflammatory Diseases : Due to its anti-inflammatory properties, this compound may be explored for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Cancer Therapy : The potential anticancer activity opens avenues for its use in chemotherapy regimens, especially in combination therapies targeting specific cancer pathways.
  • Neuroprotection : Given its antioxidant properties, it may also hold promise in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

Several studies have investigated the efficacy of related compounds:

StudyFindings
Demonstrated anti-inflammatory effects in a murine model of peritonitis using thiazolidinone derivatives.
Showed reduced neointimal thickening in vascular injury models with similar compounds, indicating potential cardiovascular benefits.
Explored the synthesis and biological evaluation of furan-thiazolidinone hybrids, noting significant cytotoxicity against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) based on structural motifs, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Reference
(Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid Thiazolidinone Furan-ethoxycarbonyl, phenylacetic acid C₂₆H₂₀N₂O₆S₂ 544.6 5.2* Target
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazono group, 4-hydroxyphenyl C₂₅H₂₁N₃O₃S 467.5 3.8
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Thiazolidinone Pyrazole, ethoxy-methylphenyl, acetic acid C₂₄H₂₁N₃O₄S₂ 479.6 4.9
(R)-2-{(6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamido}-2-phenylacetic acid Bicyclic β-lactam-thiazolidine Bicyclic core, amino-phenylacetamido, methyl group C₂₈H₂₈N₄O₆S 572.6 1.5

*Estimated using analogous thiazolidinone derivatives.

Key Findings :

The ethoxycarbonyl group also improves solubility in polar solvents relative to purely aromatic substituents.

Synthetic Approaches :

  • The target is synthesized via condensation reactions similar to , where thiosemicarbazides react with chloroacetic acid and oxo-compounds. However, its furan-ethoxycarbonyl component requires additional protection/deprotection steps.

Bioactivity Trends: Thiazolidinones with bulky aromatic substituents (e.g., phenylacetic acid in the target) exhibit enhanced anticancer activity due to improved DNA intercalation. The Z-configuration in the target and optimizes binding to hydrophobic enzyme pockets, whereas β-lactam hybrids (e.g., ) prioritize bacterial cell-wall synthesis inhibition.

Physicochemical Properties: The target’s XLogP3 (5.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This is higher than the hydrazono-containing analog (XLogP3 3.8) but lower than the pyrazole derivative (XLogP3 4.9).

Research Implications

  • Structure-Activity Relationship (SAR) : The ethoxycarbonyl group and Z-configuration are critical for target selectivity. Modifying the phenylacetic acid side chain (e.g., introducing halogens) could further enhance bioactivity.
  • Limitations : Direct comparative bioactivity data (e.g., IC₅₀ values) for the target and analogs are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid?

The synthesis typically involves a Knoevenagel condensation between a furan-aldehyde derivative and a thiazolidinone-acetic acid precursor. Key steps include:

  • Reagent ratios : A 1:1 molar ratio of aldehyde to thiazolidinone derivative is recommended, with sodium acetate (1.5–3 equivalents) as a base catalyst .
  • Solvent system : Glacial acetic acid or DMF-acetic acid mixtures are effective for reflux (2–4 hours), ensuring regioselectivity and Z-isomer formation .
  • Workup : Precipitation in cold water followed by recrystallization from methanol or DMF-acetic acid improves purity (>90% yield in optimized cases) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying the Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for vinyl protons) and thioxothiazolidinone carbonyl signals (δ 170–175 ppm) .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 549.994 for C28_{28}H21_{21}ClN2_2O6_6S analogs) .
  • IR spectroscopy : Stretching vibrations at 1680–1720 cm1^{-1} (C=O) and 1250–1300 cm1^{-1} (C=S) validate functional groups .

Q. How should researchers select solvents and catalysts for derivatization reactions involving this compound?

  • Solvents : Polar aprotic solvents (DMF, acetic acid) enhance solubility of aromatic intermediates. Protic solvents (ethanol, methanol) are suitable for recrystallization .
  • Catalysts : Sodium acetate is preferred for Knoevenagel condensations due to mild basicity, minimizing side reactions like hydrolysis of the ethoxycarbonyl group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., PPAR-γ for antidiabetic activity). Compare results with in vitro assays to validate mechanisms .
  • MD simulations : Assess stability of the Z-isomer in biological membranes, focusing on furan and thiazolidinone interactions with lipid bilayers .

Q. What strategies address stereochemical instability during long-term storage?

  • Temperature control : Store at –20°C in inert atmospheres (argon) to prevent Z→E isomerization.
  • Lyophilization : Freeze-drying in amber vials reduces photochemical degradation of the exocyclic double bond .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

  • Modification sites :
    • Furan ring : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 5-position to enhance electrophilicity .
    • Phenylacetic acid moiety : Replace with heterocyclic acids (e.g., indole-2-carboxylic acid) to modulate solubility and target selectivity .
  • Assay design : Prioritize in vitro models (e.g., HepG2 cells for metabolic activity) with LC-MS quantification of metabolites to track stability .

Q. How should contradictory data on reaction yields be resolved?

  • Parameter screening : Systematically vary reaction time (2–6 hours), catalyst loading (1–5 equivalents), and solvent ratios (DMF:acetic acid from 1:1 to 1:3). Use DOE (Design of Experiments) to identify critical factors .
  • Purity analysis : Compare HPLC profiles (C18 column, acetonitrile/water gradient) from different protocols to detect byproducts (e.g., hydrolyzed ethoxycarbonyl groups) .

Methodological Notes

  • Stereochemical confirmation : Always correlate NMR coupling constants (J = 12–14 Hz for Z-isomers) with X-ray crystallography when possible .
  • Biological assays : Include positive controls (e.g., rosiglitazone for PPAR-γ binding) and validate cytotoxicity (MTT assay) before mechanistic studies .

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